MERIOLIN 5

CDK2 inhibition Kinase assay Biochemical potency

Meriolin 5 (CAS 1011711-76-4) is a synthetic 3-(pyrimidin-4-yl)-7-azaindole, belonging to the meriolin class—chemical hybrids of the marine natural products meridianins and variolins. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with highest potency against CDK2/cyclin A (IC50 3 nM) and CDK9/cyclin T (IC50 5.6 nM).

Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
CAS No. 1011711-76-4
Cat. No. B1663792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMERIOLIN 5
CAS1011711-76-4
SynonymsMHR;  4-(4-Propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Molecular FormulaC14H15N5O
Molecular Weight269.30 g/mol
Structural Identifiers
SMILESCCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
InChIInChI=1S/C14H15N5O/c1-2-7-20-11-4-6-16-13-12(11)9(8-18-13)10-3-5-17-14(15)19-10/h3-6,8H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
InChIKeyZHMRPXZRUZLCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meriolin 5 (CAS 1011711-76-4): A CDK2/CDK9-Targeting Meriolin Kinase Inhibitor with Resolved ATP-Binding Pocket Orientation


Meriolin 5 (CAS 1011711-76-4) is a synthetic 3-(pyrimidin-4-yl)-7-azaindole, belonging to the meriolin class—chemical hybrids of the marine natural products meridianins and variolins [1]. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with highest potency against CDK2/cyclin A (IC50 3 nM) and CDK9/cyclin T (IC50 5.6 nM) [2]. The compound's crystal structure in complex with phosphorylated CDK2/cyclin A has been solved at 2.30 Å resolution (PDB 3BHU), revealing a binding orientation within the ATP pocket that is fundamentally distinct from that of its natural product progenitor, variolin B [3]. Meriolin 5 thus serves as a structurally characterized, potent CDK2/CDK9 tool compound for kinase selectivity profiling and antiproliferative studies.

Why Meriolin 5 Cannot Be Interchanged with Meriolin 3, Meriolin 1, or Variolin B in Target-Based Studies


Although meriolins share a common 3-(pyrimidin-4-yl)-7-azaindole core, a 32-kinase selectivity panel has demonstrated that individual meriolin congeners diverge substantially in both potency rank order and off-target profile relative to variolin B [1]. The crystal structures of meriolin 5 (1e) and variolin B bound to CDK2/cyclin A reveal fundamentally different orientations within the ATP-binding pocket, explaining that even closely related analogs occupy distinct chemical space within the same site [2]. In cellular assays, antiproliferative IC50 values across glioma cell lines differ by up to 4.1-fold among meriolins 3, 5, and 15, with meriolin 5 showing the strongest potency differential between SW1088 (32 nM) and U87 (18.4 nM) lines [3]. Substituting meriolin 5 with meriolin 3 (4-methoxy congener) or meriolin 1 (unsubstituted parent) without verifying the target engagement profile therefore risks misattributing phenotype to CDK potency and introducing uncharacterized off-target contributions.

Meriolin 5 Head-to-Head Differentiation Data vs. Meriolin 3, Meriolin 1, and Variolin B


CDK2/Cyclin A Inhibition: Meriolin 5 Is 3.7-Fold More Potent Than Meriolin 3 and 27-Fold More Potent Than Variolin B

In recombinant human CDK2/cyclin A enzymatic assays using insect cell-expressed protein, meriolin 5 (1e) inhibited CDK2/cyclin A with an IC50 of 3 nM, compared to 11 nM for meriolin 3, 90 nM for meriolin 1, and 80 nM for variolin B [1][2]. This represents a 3.7-fold, 30-fold, and 27-fold potency advantage, respectively, establishing meriolin 5 as the most potent CDK2/cyclin A inhibitor among the early meriolin series and the natural product comparator.

CDK2 inhibition Kinase assay Biochemical potency

CDK9/Cyclin T Inhibition: Meriolin 5 Matches Meriolin 3 Potency and Is 4.6-Fold More Potent Than Variolin B

Against human recombinant CDK9/cyclin T, meriolin 5 inhibited the kinase with an IC50 of 5.6 nM, essentially equivalent to meriolin 3 (IC50 6 nM) and substantially more potent than variolin B (IC50 26 nM) [1]. The 4.6-fold improvement over variolin B demonstrates that the meriolin scaffold enhances CDK9 potency beyond what the natural product achieves, while maintaining parity with the best-in-series meriolin 3.

CDK9 inhibition Transcriptional CDK Kinase selectivity

Glioma Cell Antiproliferative Activity: Meriolin 5 Shows 4.1-Fold Greater Potency in U87 Glioblastoma Than Meriolin 3

In a comparative screen of 19 meriolins against human glioma cell lines (48 h treatment), meriolin 5 (IC50 = 18.4 nM) was 4.1-fold more potent than meriolin 3 (IC50 = 76 nM) in U87 glioblastoma cells, and more potent than meriolin 15 (IC50 = 5.1 nM in U87 but 46 nM in SW1088) [1]. In SW1088 anaplastic astrocytoma cells, meriolin 5 (IC50 = 32 nM) matched meriolin 3 (IC50 = 34 nM) within experimental error. Meriolin 5 thus demonstrates the most favorable balance of antiproliferative potency across two genetically distinct glioma subtypes.

Glioblastoma Antiproliferative Cellular pharmacology

Kinase Selectivity: Meriolin 5 Exhibits Enhanced CDK Specificity Over 32 Kinases Relative to Variolin B

A 32-kinase selectivity panel directly comparing meriolins to variolin B revealed that meriolins display enhanced specificity toward CDKs. Variolin B exhibits broader kinase inhibition, whereas meriolins (including meriolin 5) show a narrowed target spectrum focused on CDK2 and CDK9, with secondary activity against GSK-3 and DYRK1A [1]. Meriolin 5 inhibits rat recombinant GST-DYRK1A with an IC50 of 37 nM [2], providing a quantifiable off-target reference point absent for variolin B in comparable assay formats. This enhanced selectivity profile is attributed to the distinct binding orientation of meriolin 5 within the CDK2 ATP pocket, as revealed by its co-crystal structure (PDB 3BHU) [3].

Kinase profiling Selectivity Off-target activity

Structural Differentiation: Meriolin 5 Occupies a Distinct ATP-Pocket Orientation vs. Variolin B in CDK2 Co-Crystal Structures

Co-crystal structures of CDK2/cyclin A with meriolin 5 (PDB 3BHU, resolution 2.30 Å) and with variolin B reveal that the two inhibitors, despite sharing a pyrimidine-linked heterocyclic architecture, are orientated in fundamentally different ways inside the ATP-binding pocket [1][2]. This structural divergence provides a molecular rationale for the differential kinase selectivity profiles and explains why meriolin 5 achieves higher CDK2 potency (IC50 3 nM vs. 80 nM for variolin B) [3]. The propoxy substituent at the 4-position of the 7-azaindole core in meriolin 5 engages the ATP pocket in a manner not accessible to variolin B, establishing meriolin 5 as a structurally validated tool for structure-activity relationship (SAR) studies.

Crystal structure Binding mode Structure-based drug design

Apoptotic and Cell-Cycle Effects in Glioma: Meriolin 5 and Meriolin 15 Exhibit Complementary G2/M Arrest Profiles at 0.1 µM

In U87 glioblastoma cells exposed to meriolin 5 or meriolin 15 (0.1 µM each, 48 h), both compounds significantly reduced the G1 phase population (P < 0.01) and markedly increased the G2/M phase fraction compared to control (P < 0.05), without inducing substantial sub-G1 accumulation at this time point [1]. This demonstrates that meriolin 5 and meriolin 15 share a conserved mechanism of cell-cycle disruption. However, meriolin 5 achieves this at an IC50 (18.4 nM) that is 3.6-fold higher in concentration than meriolin 15 (5.1 nM) in U87 cells, yet 2.5-fold lower than meriolin 3 (76 nM) [1], positioning meriolin 5 as an intermediate-potency, mechanistically validated control for cell-cycle studies in glioma models.

Cell cycle arrest Apoptosis Glioma

High-Confidence Application Scenarios for Meriolin 5 (CAS 1011711-76-4) Based on Quantitative Differentiation Evidence


CDK2-Focused Biochemical Screening Where Maximal Target Potency Is Required

Meriolin 5 is the optimal choice for biochemical CDK2/cyclin A inhibition assays within the early meriolin series, with an IC50 of 3 nM—3.7-fold more potent than meriolin 3 (11 nM) and 27-fold more potent than variolin B (80 nM) [1]. Researchers performing CDK2 inhibitor screening or kinase panel profiling can use meriolin 5 as a high-potency reference compound with a publicly available co-crystal structure (PDB 3BHU) for binding mode interpretation [2].

Glioblastoma Cell-Based Studies Requiring a Balance of Potency and Dynamic Range

In U87 glioblastoma proliferation assays, meriolin 5 (IC50 18.4 nM) provides a 4.1-fold potency advantage over meriolin 3 (IC50 76 nM) while avoiding the extreme sensitivity bias of meriolin 15 (IC50 5.1 nM in U87 vs. 46 nM in SW1088, a 9-fold span) [1]. This makes meriolin 5 the preferred meriolin for U87-based dose-response studies where a compound with consistent potency across glioma subtypes is needed to reduce cell-line-specific variability [1].

Structure-Based Drug Design Leveraging the Meriolin 5 CDK2 Co-Crystal Structure

The meriolin 5-CDK2/cyclin A co-crystal structure (PDB 3BHU, 2.30 Å) reveals a binding orientation fundamentally distinct from that of variolin B, with the 4-propoxy substituent engaging the ATP pocket in a unique geometry [1]. Medicinal chemistry teams pursuing CDK2 inhibitor optimization can use this structural information to rationally modify the 4-alkoxy vector—a strategy subsequently validated by the development of 4-alkoxy meriolin congeners with enhanced apoptotic potency in leukemia and lymphoma cells [2].

CDK2/CDK9 Dual Inhibition Studies with Characterized Off-Target Parameters

For experiments requiring simultaneous CDK2 (IC50 3 nM) and CDK9 (IC50 5.6 nM) inhibition with a defined off-target profile, meriolin 5 uniquely combines the highest CDK2 potency in the early meriolin series with CDK9 potency equivalent to meriolin 3 [1]. Its characterized DYRK1A off-target activity (IC50 37 nM) provides a quantifiable parameter for controlling confounding kinase effects in cellular phosphoproteomics or transcription elongation assays [2]. This profile is not matched by meriolin 1 (weaker CDK2/CDK9 potency), meriolin 3 (3.7-fold weaker CDK2), or variolin B (broader kinase spectrum with 27-fold weaker CDK2) [1].

Quote Request

Request a Quote for MERIOLIN 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.